

Toxicological Profile of 2-(4-Chlorophenoxy)ethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-(4-Chlorophenoxy)ethanol**

Cat. No.: **B3425117**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **2-(4-Chlorophenoxy)ethanol**. Due to a scarcity of studies on this specific compound, information from structurally related analogues, such as phenoxyethanol and other chlorophenoxy compounds, has been included to provide a more complete profile. Such instances are clearly indicated.

Chemical and Physical Properties

2-(4-Chlorophenoxy)ethanol is an aromatic ether with the chemical formula $C_8H_9ClO_2$.^[1] It is recognized by several synonyms, including p-Chlorophenyl monoglycol ether and Chlorophetanol.^[1]

Property	Value
Molecular Weight	172.61 g/mol [1]
Appearance	Solid, low melting solid [2]
Melting Point	30 °C
Boiling Point	135-136 °C at 6 mmHg
Density	1.26 g/cm ³
Water Solubility	3.1 g/L at 25°C

Toxicological Data

Acute Toxicity

The acute toxicity of **2-(4-Chlorophenoxy)ethanol** is characterized by its potential to cause harm upon single exposure.

Route	Species	Value	Classification	Reference
Oral	-	Data Not Available	Harmful if swallowed (GHS)	PubChem[1]
Dermal	Rabbit	LD50: 0.5 mL/kg (~630 mg/kg)	Toxic in contact with skin	American Industrial Hygiene Association Journal, 1962[3]
Inhalation	-	Data Not Available	May cause respiratory irritation (GHS)	PubChem[1]
Eye Irritation	-	-	Causes serious eye damage (GHS)[1]	PubChem[1]
Skin Irritation	-	-	Causes skin irritation (GHS)	PubChem[1]

Data for Structural Analogues:

- Phenoxyethanol (Oral, Rat): LD50 of 1260 mg/kg.[4]
- Phenoxyethanol (Dermal, Rat): LD50 > 2000 mg/kg.
- 2-(2-Chloroethoxy)ethanol (Dermal, Guinea Pig): LD50 of 3525 mg/kg.

Genotoxicity

Specific genotoxicity studies for **2-(4-Chlorophenoxy)ethanol** are not readily available in the public domain. However, data on the parent compound, phenoxyethanol, suggest a lack of mutagenic activity.

Test	System	Result	Reference
Ames Test	Salmonella typhimurium	Data Not Available	-
Micronucleus Test	Mouse	Data Not Available	-

Data for Structural Analogue (Phenoxyethanol):

- Ames Test: Non-mutagenic with and without metabolic activation.[\[5\]](#)
- Mouse Micronucleus Test: Non-mutagenic.[\[5\]](#)

Some related chlorophenoxy herbicides have demonstrated genotoxic potential in various assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Carcinogenicity

There is no direct evidence from carcinogenicity bioassays for **2-(4-Chlorophenoxy)ethanol**. Studies on the parent compound, phenoxyethanol, have not indicated carcinogenic potential.

Species	Route	Result	Reference
-	-	Data Not Available	-

Data for Structural Analogue (Phenoxyethanol):

- Rodent (Oral): No carcinogenic effects observed in two studies.[\[4\]](#)

Epidemiological studies on occupational exposure to chlorophenoxy herbicides have yielded inconsistent results regarding their association with certain cancers in humans.[\[9\]](#)

Metabolism and Toxicokinetics

Specific studies on the metabolism of **2-(4-Chlorophenoxy)ethanol** were not identified. However, based on the metabolism of the structurally similar compound phenoxyethanol, a plausible metabolic pathway can be inferred. Phenoxyethanol is known to be rapidly absorbed, metabolized primarily in the liver to phenoxyacetic acid, and then excreted in the urine.[\[2\]](#)[\[10\]](#)

[11][12] It is likely that **2-(4-Chlorophenoxy)ethanol** follows a similar pathway, being metabolized to 4-chlorophenoxyacetic acid.

Experimental Protocols

Acute Dermal Toxicity Study (Rabbit) - General Protocol

While the specific protocol from the 1962 study reporting the dermal LD50 of **2-(4-Chlorophenoxy)ethanol** is not available, a general experimental protocol for an acute dermal toxicity study in rabbits, based on OECD Guideline 402, is described below.

Objective: To determine the acute toxicity of a substance applied to the skin.

Test Animals: Healthy, young adult albino rabbits.

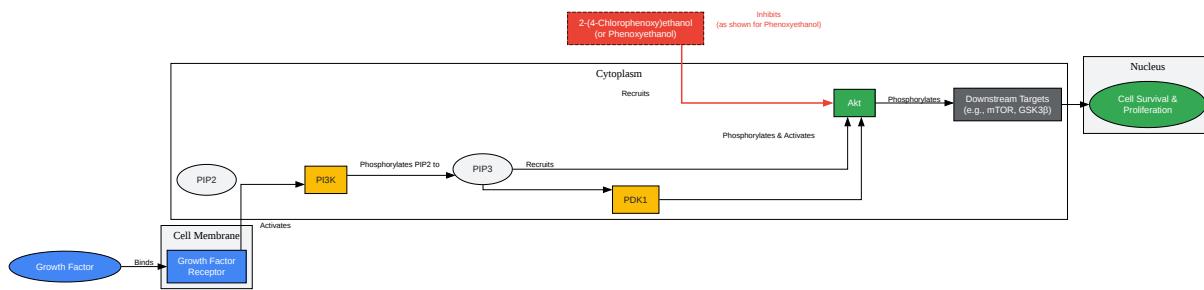
Procedure:

- Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.
- Exposure: The animals are exposed to the substance for a 24-hour period.
- Observation: Animals are observed for mortality, signs of intoxication, and any abnormal local skin reactions at regular intervals for at least 14 days. Body weights are recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Potential Signaling Pathways

The precise molecular signaling pathways affected by **2-(4-Chlorophenoxy)ethanol** have not been elucidated. However, a study on the parent compound, phenoxyethanol, demonstrated a reduction in the activity of the Akt signaling pathway in human meibomian gland epithelial cells.

[13] The Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Inhibition of this pathway could be a potential mechanism of toxicity.

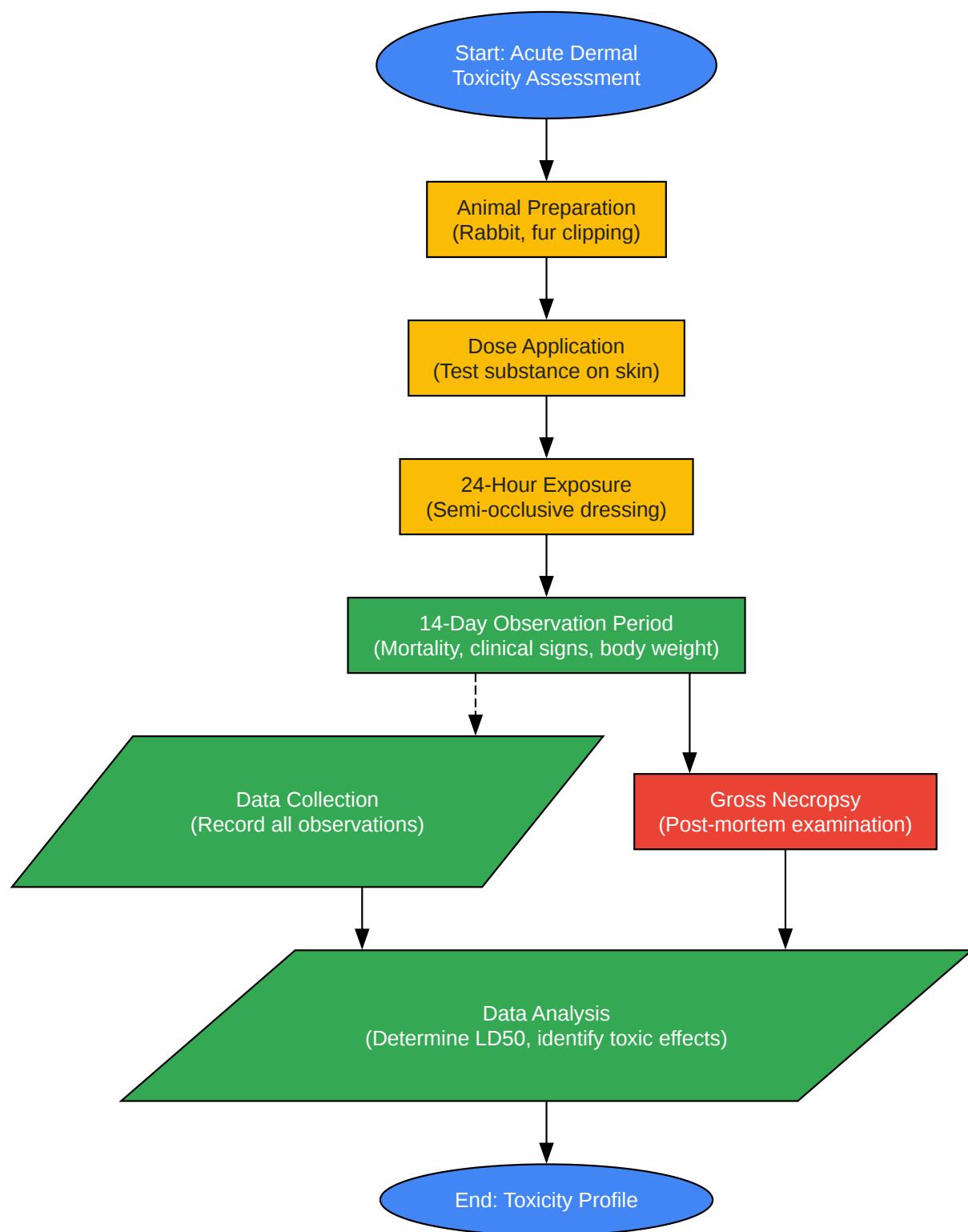


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Caption: Plausible inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute dermal toxicity study.

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